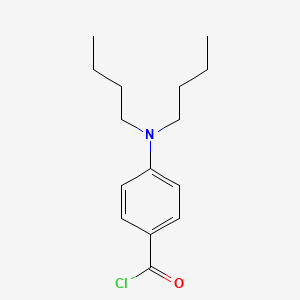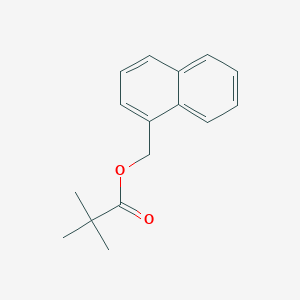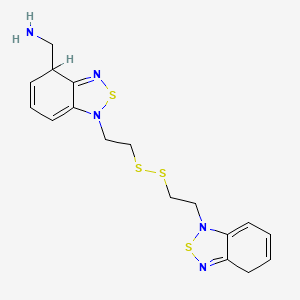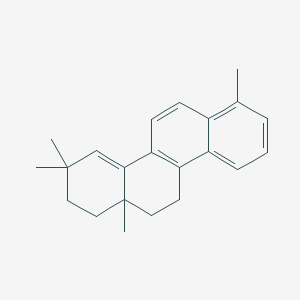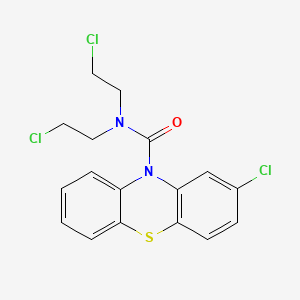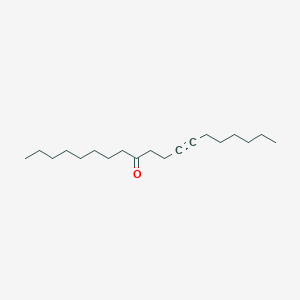
Nonadec-12-YN-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadec-12-YN-9-one is an organic compound with the molecular formula C19H34O It is a long-chain alkyne ketone, characterized by the presence of a triple bond at the 12th carbon and a ketone group at the 9th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadec-12-YN-9-one can be synthesized through various synthetic routes. One common method involves the alkylation of a terminal alkyne with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using reagents like pyridinium chlorochromate or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon can be employed to facilitate the alkylation step, while the oxidation can be achieved using environmentally friendly oxidants like hydrogen peroxide.
Chemical Reactions Analysis
Types of Reactions: Nonadec-12-YN-9-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using strong oxidizing agents like potassium permanganate or ozone.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols add to the triple bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
Nonadec-12-YN-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Nonadec-12-YN-9-one involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with biological molecules, leading to the formation of covalent adducts. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Nonadec-12-YN-9-one can be compared with other long-chain alkyne ketones, such as:
Nonadec-9-ene-12-one: Similar structure but with a double bond instead of a triple bond.
Nonadec-12-ene-9-one: Similar structure but with a double bond instead of a triple bond.
Nonadec-12-YN-9-ol: Similar structure but with an alcohol group instead of a ketone.
Properties
CAS No. |
66249-78-3 |
|---|---|
Molecular Formula |
C19H34O |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
nonadec-12-yn-9-one |
InChI |
InChI=1S/C19H34O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3-11,13,15-18H2,1-2H3 |
InChI Key |
ZMUGALDPBACMDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCC#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



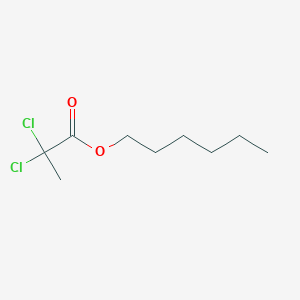

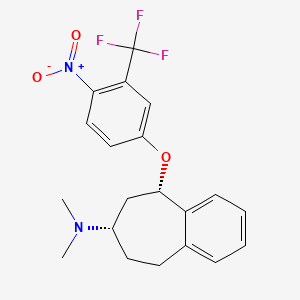
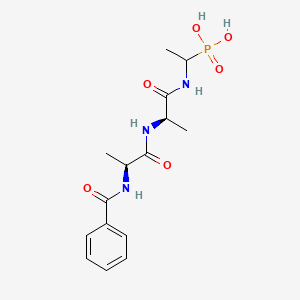
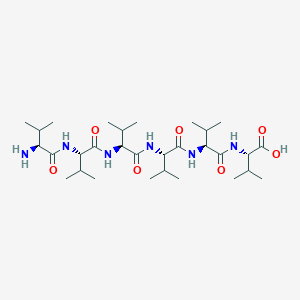

![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
